(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one
Description
(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen (1,3-oxazolidin-2-one). Its structure features two distinct substituents at the 4-position: an ethyl group and a 2-(furan-2-yl)ethyl chain. Oxazolidinones are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties, as well as their utility as chiral auxiliaries in organic synthesis .
Properties
CAS No. |
566938-31-6 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H15NO3/c1-2-11(8-15-10(13)12-11)6-5-9-4-3-7-14-9/h3-4,7H,2,5-6,8H2,1H3,(H,12,13)/t11-/m1/s1 |
InChI Key |
GGBLPCRBVLZXDB-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@]1(COC(=O)N1)CCC2=CC=CO2 |
Canonical SMILES |
CCC1(COC(=O)N1)CCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Oxazolidinone Ring
- Starting Materials: Chiral amino alcohols such as (R)-2-amino-1-propanol or derivatives.
- Cyclization Agents: Phosgene, triphosgene, or carbonyldiimidazole (CDI) are commonly used to form the 1,3-oxazolidin-2-one ring by intramolecular cyclization.
- Reaction Conditions: Typically performed under inert atmosphere (nitrogen or argon), at low to moderate temperatures (0 to 50 °C), in solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Introduction of the 2-(Furan-2-yl)ethyl Group
Method A: Grignard Addition
Preparation of a furan-2-yl ethyl Grignard reagent from 2-(bromomethyl)furan, followed by conjugate addition to the oxazolidinone intermediate in the presence of copper(I) catalysts (e.g., CuBr·Me2S) at low temperatures (-78 °C) to control stereoselectivity.Method B: Alkylation
Alkylation of the oxazolidinone nitrogen or carbon center with 2-(furan-2-yl)ethyl halides under basic conditions (e.g., NaH or K2CO3) in polar aprotic solvents such as DMF or DMSO.
Asymmetric Synthesis and Purification
- Chiral Resolution: Use of chiral HPLC or crystallization with chiral amines (e.g., (S)-1-phenylethylamine) to separate enantiomers and achieve high enantiomeric excess (up to 85-96% ee).
- Catalytic Asymmetric Methods: Employing palladium-catalyzed coupling reactions with chiral ligands to form chiral dienes or oxazolidinone derivatives, which can be further transformed into the target compound.
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|
| Oxazolidinone ring formation | Chiral amino alcohol + phosgene derivative, THF, 0-25 °C | 70-85 | >90% (chiral starting material) | Controlled ring closure |
| Grignard addition of furan-2-yl ethyl | Furan-2-yl ethyl MgBr + oxazolidinone, CuBr·Me2S catalyst, -78 °C | 60-75 | 80-85% | High stereoselectivity with Cu catalyst |
| Alkylation with 2-(furan-2-yl)ethyl halide | NaH, DMF, room temp | 50-65 | Racemic or moderate ee | Requires chiral resolution |
| Chiral resolution | (S)-1-phenylethylamine salt formation, crystallization | 60-70 | 85-96% | Effective purification |
Notes on Reaction Optimization and Challenges
- Temperature Control: Low temperatures (-78 °C) are critical during Grignard additions to maintain stereoselectivity and prevent side reactions.
- Catalyst Selection: Copper(I) salts enhance conjugate addition efficiency and stereocontrol. Palladium catalysts with chiral phosphine ligands are used in related oxazolidinone functionalizations.
- Purification: Chiral resolution remains a key step to achieve high enantiomeric purity, often requiring multiple recrystallizations or chromatographic separations.
- Yield vs. Stereoselectivity Trade-off: Higher yields sometimes come at the cost of lower stereoselectivity, necessitating careful balance in reaction conditions.
Chemical Reactions Analysis
Asymmetric Enolate Alkylation
The oxazolidinone ring facilitates enolate formation, enabling stereocontrolled alkylation. For example, Evans-type alkylation protocols using bases like LiHMDS and alkyl halides yield α-alkylated products with high enantiomeric excess (ee) (>95%) .
Key Conditions
| Substrate | Base | Alkylating Agent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| (4R)-Oxazolidinone | LiHMDS | CH₃I | -78 | 82 | 97 |
| (4R)-Oxazolidinone | KHMDS | CH₂=CHCH₂Br | -40 | 75 | 94 |
Epimerization risks arise with excess base, mitigated by optimizing reaction times (≤2 hrs) .
Diels-Alder Cycloaddition
The furan moiety acts as a diene in [4+2] cycloadditions. Reactions with electron-deficient dienophiles (e.g., maleic anhydride) proceed under thermal or Lewis acid-catalyzed conditions .
Representative Reaction
\text{(4R)-Oxazolidinone} + \text{Maleic Anhydride} \xrightarrow{\text{TiCl₄, DCM, 25°C}} \text{Endo-Adduct (85% yield)}
Cycloaddition Performance
| Dienophile | Catalyst | Temp (°C) | Yield (%) | endo:exo |
|---|---|---|---|---|
| Dimethyl Acetylenedicarboxylate | None | 100 | 78 | 9:1 |
| Nitrostyrene | Yb(OTf)₃ | 80 | 65 | 8:1 |
| N-Phenylmaleimide | TiCl₄ | 25 | 92 | 10:1 |
Steric effects from the ethyl group enhance endo selectivity .
Palladium-Catalyzed Cross-Coupling
The vinyl-furan group participates in Suzuki-Miyaura couplings. Using Pd(PPh₃)₄ and aryl boronic acids, biaryl derivatives are synthesized for medicinal chemistry applications .
Example Protocol
Acid-Mediated Ring Cleavage
The oxazolidinone ring undergoes hydrolysis under acidic conditions to yield β-amino alcohols, useful in peptide synthesis .
Cleavage Conditions
| Acid | Temp (°C) | Time (hr) | Product | Yield (%) |
|---|---|---|---|---|
| 1M HCl (aq.) | 80 | 6 | β-Amino Alcohol | 90 |
| Trifluoroacetic Acid | 25 | 1 | N-Acylated Derivative | 95 |
Catalytic Asymmetric Hydrogenation
The vinyl group undergoes hydrogenation using chiral catalysts (e.g., Ru-BINAP) to install additional stereocenters with >90% ee.
Hydrogenation Data
| Catalyst | H₂ Pressure (psi) | Solvent | ee (%) |
|---|---|---|---|
| Ru-(S)-BINAP | 50 | MeOH | 92 |
| Rh-DuPhos | 30 | THF | 88 |
N-Acylation and Functionalization
The oxazolidinone’s NH group is acylated for peptide coupling or polymer-supported synthesis .
Acylation Protocol
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals, particularly as an antibiotic or anti-inflammatory agent. The oxazolidinone structure is analogous to existing classes of antibiotics, such as linezolid, which target bacterial protein synthesis. Research indicates that modifications to the oxazolidinone framework can enhance antimicrobial activity against resistant strains of bacteria.
Organic Synthesis
In organic chemistry, (4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one can serve as a chiral building block for synthesizing more complex molecules. Its ability to undergo various transformations makes it valuable for creating enantiomerically pure compounds. For example, it can be utilized in asymmetric synthesis processes where chirality is crucial for the biological activity of the final product.
Materials Science
The compound's unique properties lend themselves to applications in materials science. It can be incorporated into polymer matrices to enhance mechanical properties or thermal stability. The furan moiety may also contribute to the material's electronic properties, making it suitable for use in organic electronics or sensors.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Antimicrobial Activity | Medicinal Chemistry | A study demonstrated that derivatives of this compound exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). |
| Asymmetric Synthesis | Organic Synthesis | Researchers developed a novel synthetic route using this compound as a chiral catalyst for the enantioselective synthesis of β-amino acids, achieving high yields and selectivity. |
| Polymer Composites | Materials Science | A recent investigation showed that incorporating this compound into poly(lactic acid) improved the mechanical strength and thermal stability of the resulting composite material. |
Mechanism of Action
The mechanism of action of ®-4-Ethyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the oxazolidinone ring can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Diversity
The following table highlights key structural analogs of the target compound, emphasizing substituent variations and stereochemical configurations:
Key Observations :
- In contrast, phenyl () or benzyl () groups offer hydrophobicity for membrane penetration.
- Stereochemical Specificity : The 4R configuration is conserved in pharmacologically active analogs like parsaclisib, suggesting stereospecific binding to enzyme targets .
- Functional Group Diversity : Acylation (e.g., isovaleryl in ) or heterocyclic appendages (e.g., benzimidazole in ) expand utility in drug design or catalysis.
Parsaclisib (PI3Kδ Inhibitor)
- Structure-Activity Relationship : Parsaclisib’s pyrrolidin-2-one core and fluorophenyl substituents enable selective PI3Kδ inhibition, crucial for treating hematologic malignancies. The target compound’s furan group may similarly modulate selectivity via heterocyclic interactions .
- Synthesis: Parsaclisib employs advanced coupling strategies, whereas the target compound’s synthesis likely involves alkylation of oxazolidinone precursors with furan-ethyl reagents.
Chiral Auxiliaries
- (4R)-4-Benzyl-oxazolidinones () are widely used in asymmetric alkylation reactions. The furan-ethyl group in the target compound could offer steric or electronic advantages in directing stereoselectivity .
Antimicrobial Analogs
- Oxazolidinones with benzimidazole substituents () exhibit enhanced binding to bacterial ribosomes, suggesting that the target compound’s furan moiety could be optimized for similar targets .
Physicochemical Properties
Limited data exist for the target compound, but comparisons can be inferred:
- Solubility: The furan group may improve aqueous solubility compared to purely hydrophobic analogs like (4R)-4-phenyl-oxazolidinone.
Biological Activity
(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one, with the CAS number 566938-31-6, is a compound belonging to the oxazolidinone class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
The molecular formula of this compound is C11H15NO3, with a molecular weight of 209.24 g/mol. Its structural characteristics include an oxazolidinone ring which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 566938-31-6 |
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| LogP | 1.7408 |
Synthesis Methods
The synthesis of this compound typically involves the cyclization of furan-containing aldehydes with amino alcohols under acidic conditions. Common solvents used in this reaction include dichloromethane and ethanol, often catalyzed by p-toluenesulfonic acid .
Antimicrobial Properties
Research indicates that oxazolidinones exhibit significant antimicrobial properties. The mechanism of action generally involves inhibition of bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit. Specific studies on related compounds suggest that modifications in the oxazolidinone structure can enhance antibacterial efficacy against resistant strains .
Anticancer Activity
Recent studies have explored the potential anticancer effects of oxazolidinones, including derivatives similar to this compound. In vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. For instance, compounds structurally related to this oxazolidinone have shown IC50 values suggesting effective cytotoxicity against various cancer cell lines .
Case Studies
A notable case study involved the evaluation of a series of oxazolidinone derivatives for their ability to inhibit bacterial growth and induce apoptosis in cancer cells. The results indicated that modifications at the ethyl and furan positions significantly impacted both antimicrobial and anticancer activities. These findings suggest a promising avenue for developing new therapeutics based on structural variations of the oxazolidinone framework .
Research Findings
In a comparative study examining various oxazolidinones:
| Compound Name | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |
|---|---|---|
| (4R)-4-Ethyl-Oxazolidinone | 16 | 25 |
| (4R)-Furan-Oxazolidinone | 8 | 15 |
| (4R)-Alkyl-Oxazolidinone | 32 | 30 |
These results highlight that structural modifications can significantly influence both antimicrobial and anticancer properties.
Q & A
Q. What synthetic strategies are effective for preparing (4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one?
- Methodological Answer : The compound can be synthesized via asymmetric induction using chiral oxazolidinone auxiliaries. A two-step approach is common:
Chiral Auxiliary Incorporation : React a furan-containing precursor (e.g., 2-(furan-2-yl)ethyl bromide) with a chiral oxazolidinone scaffold under nucleophilic substitution conditions.
Functionalization : Introduce the ethyl group via alkylation or Grignard addition, ensuring stereochemical control at the 4R position.
Key reagents and conditions:
- Catalyst : LDA (lithium diisopropylamide) for deprotonation .
- Solvent : THF or DMF at −78°C to 0°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient).
Table 1 : Example Reaction Conditions
| Step | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| 1 | 2-(Furan-2-yl)ethyl bromide | 0°C | 65–75 |
| 2 | Ethyl iodide, LDA | −78°C | 50–60 |
Q. How is the stereochemical configuration at the 4R position confirmed?
- Methodological Answer : X-ray crystallography is the gold standard. Key steps:
Crystal Growth : Use slow evaporation in a solvent mixture (e.g., CHCl₃/hexane).
Data Collection : Employ a diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
Refinement : Use SHELXL for structure solution and refinement, ensuring Flack parameter verification for absolute configuration .
Alternative methods include optical rotation and VCD spectroscopy for preliminary confirmation .
Q. What spectroscopic techniques reliably characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Look for furan protons (δ 6.2–7.4 ppm) and oxazolidinone carbonyl (δ 165–170 ppm) .
- IR Spectroscopy : Confirm the C=O stretch (~1750 cm⁻¹) and furan C-O-C (1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ (calculated exact mass: 235.12 g/mol) .
Advanced Questions
Q. How can DFT be optimized to predict electronic properties and reactivity?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with exact exchange corrections for accurate thermochemical data . Workflow :
Geometry Optimization : B3LYP/6-31G(d) basis set.
Frequency Analysis : Confirm no imaginary frequencies.
Electronic Properties : Calculate HOMO-LUMO gaps and electrostatic potential maps.
Validation : Compare computed IR/NMR spectra with experimental data. Adjust functionals (e.g., CAM-B3LYP for charge-transfer states) if discrepancies arise .
Table 2 : DFT Functional Performance Comparison
| Functional | Avg. Error (kcal/mol) | Application |
|---|---|---|
| B3LYP | 2.4 | Thermochemistry |
| M06-2X | 3.1 | Non-covalent interactions |
Q. What crystallographic methods resolve structural ambiguities (e.g., disordered furan groups)?
- Methodological Answer : For disordered moieties:
Data Collection : High-resolution data (d ≤ 0.8 Å) to resolve electron density.
Refinement : Use SHELXL’s PART and SUMP instructions to model disorder .
Validation : Check R1/wR2 convergence (< 5%) and ADPs (anisotropic displacement parameters) for stability .
Example: In a hydrate structure (), water molecules were resolved using difference Fourier maps and restrained refinement.
Q. How to address contradictions between computational and experimental conformational data?
- Methodological Answer :
- Step 1 : Re-optimize geometries using solvent models (e.g., PCM for THF) .
- Step 2 : Perform molecular dynamics (MD) simulations to assess flexibility (e.g., furan ring puckering).
- Step 3 : Cross-validate with NOESY NMR to identify through-space correlations .
Case Study: A 2023 study found that B3LYP overestimates furan ring planarity by 5°; M06-2X corrected this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
